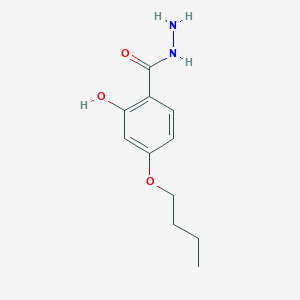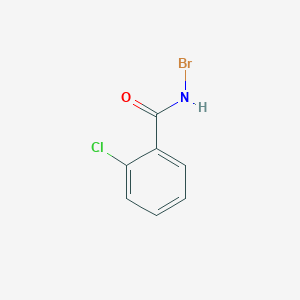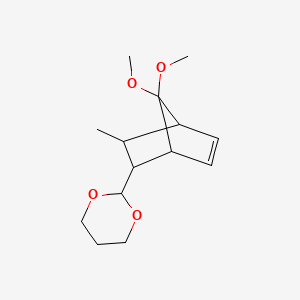
Ethenyl methyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethenyl methyl carbonate is an organic compound with the molecular formula C4H6O3 It is an ester derived from the reaction between ethenyl alcohol (vinyl alcohol) and methyl carbonate
準備方法
Synthetic Routes and Reaction Conditions
Ethenyl methyl carbonate can be synthesized through the transesterification of dimethyl carbonate with ethenyl alcohol. The reaction typically requires a catalyst, such as a base or an acid, to proceed efficiently. The reaction conditions often involve moderate temperatures and the removal of by-products to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of solid catalysts, such as magnesium oxide, can enhance the reaction efficiency and facilitate the separation of the product from the catalyst.
化学反応の分析
Types of Reactions
Ethenyl methyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce ethenyl alcohol and methyl carbonate.
Transesterification: This compound can participate in transesterification reactions with other alcohols to form different esters.
Reduction: this compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as titanium butoxide or dibutyltin oxide.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.
Major Products
Hydrolysis: Ethenyl alcohol and methyl carbonate.
Transesterification: Various esters depending on the alcohol used.
Reduction: Corresponding alcohols.
科学的研究の応用
Ethenyl methyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of other esters and compounds.
Materials Science: Employed in the development of new materials with specific properties.
Biology and Medicine: Potential use in drug delivery systems due to its ability to form biodegradable polymers.
Industry: Utilized as a solvent and in the formulation of coatings and adhesives.
作用機序
The mechanism of action of ethenyl methyl carbonate involves its ability to undergo nucleophilic acyl substitution reactions. The carbonyl carbon in the ester group is electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of tetrahedral intermediates, which can then collapse to release the leaving group and form the final product.
類似化合物との比較
Similar Compounds
Ethyl methyl carbonate: Similar in structure but with an ethyl group instead of an ethenyl group.
Dimethyl carbonate: Contains two methyl groups instead of one ethenyl and one methyl group.
Vinyl acetate: Similar in having a vinyl group but with an acetate ester instead of a carbonate ester.
Uniqueness
Ethenyl methyl carbonate is unique due to the presence of the ethenyl group, which imparts different reactivity and properties compared to its analogs. This makes it a valuable compound for specific applications where the vinyl functionality is desired.
特性
CAS番号 |
32893-16-6 |
|---|---|
分子式 |
C4H6O3 |
分子量 |
102.09 g/mol |
IUPAC名 |
ethenyl methyl carbonate |
InChI |
InChI=1S/C4H6O3/c1-3-7-4(5)6-2/h3H,1H2,2H3 |
InChIキー |
NCHRDVARPJUMRC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)OC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


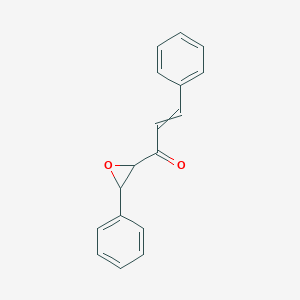


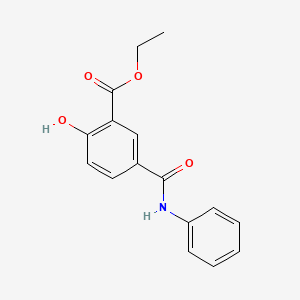
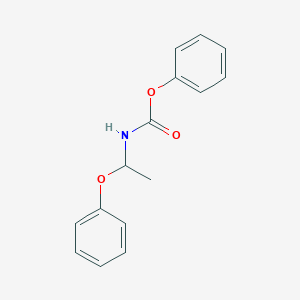
![(6E)-6-(Ethylimino)-4-methyl-3-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one](/img/structure/B14680753.png)

![Benzo[c]thiophen-1(3H)-one, 3-(3-oxobenzo[c]thien-1(3H)-ylidene)-](/img/structure/B14680771.png)

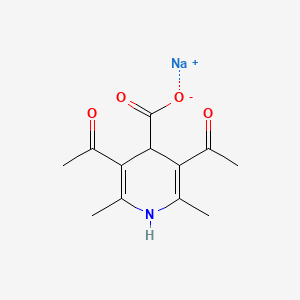
![8-(4-Chlorophenyl)-9h-phenaleno[1,9-fg]indole](/img/structure/B14680795.png)
